molecular formula C12H19N B3121142 (3-Phenylpropyl)(propyl)amine CAS No. 28031-50-7

(3-Phenylpropyl)(propyl)amine

Cat. No. B3121142
CAS RN: 28031-50-7
M. Wt: 177.29 g/mol
InChI Key: DYERXDHKGZKVGS-UHFFFAOYSA-N
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Description

3-Phenylpropylamine, also known as γ-Aminopropylbenzene, is a compound with the linear formula C6H5(CH2)3NH2 . It is a phenylalkylamine, a member of benzenes, and a primary amino compound .


Synthesis Analysis

While specific synthesis methods for 3-Phenylpropylamine were not found, a related compound, fluoxetine hydrochloride, has been synthesized using a method that includes the synthesis of 3-methylamino-1-phenyl-1-propanol .


Molecular Structure Analysis

The molecular structure of 3-Phenylpropylamine consists of a phenyl group substituted at the third carbon by a propan-1-amine . The molecular weight of the compound is 135.21 .


Chemical Reactions Analysis

The main chemical property of amines, including 3-Phenylpropylamine, is their ability to act as weak organic bases . A study has reported a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine, which could potentially involve 3-Phenylpropylamine .


Physical And Chemical Properties Analysis

3-Phenylpropylamine has a refractive index of n20/D 1.524 (lit.), a boiling point of 221 °C (lit.), and a density of 0.951 g/mL at 25 °C (lit.) . As an amine, it can act as a weak organic base .

Scientific Research Applications

Enzymatic N-demethylation

A study investigated the enzymatic N-demethylation of tertiary amines, demonstrating the presence of a kinetic isotope effect in the N-demethylation of 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates, indicating the cleavage of the C-H bond of the N-methyl group as a rate-limiting step in the process (Abdel-Monem, 1975).

Synthesis and Tissue Distribution

Research into the synthesis and tissue distribution of Se-labeled tertiary amines, related structurally to (3-Phenylpropyl)(propyl)amine, aimed at developing potential brain pH imaging agents. The study highlighted the correlation between partition coefficients and in vivo behavior, suggesting applications in brain pH monitoring (Plenevaux et al., 1990).

Anticonvulsant Properties

A focused library of amides derived from 3,3-diphenyl-propionic acid, structurally related to (3-Phenylpropyl)(propyl)amine, was synthesized to explore potential anticonvulsant agents. The study identified compounds with broad spectrum activity across preclinical seizure models, contributing to the development of new treatments for epilepsy (Obniska et al., 2017).

Immunomodulatory Effects

Research on 2-substituted 2-aminopropane-1,3-diols, which share structural features with (3-Phenylpropyl)(propyl)amine, investigated their immunosuppressive effects. The study found that certain derivatives demonstrated a lymphocyte-decreasing effect and immunosuppressive effect on rat skin allograft, indicating potential applications in immunomodulation (Kiuchi et al., 2000).

Metabolic Studies

A metabolic study of 3-phenylpropyl carbamate revealed its major metabolites in rats and humans, providing insights into the drug's metabolism and potential therapeutic applications. The study employed stable isotope labeling to trace the metabolic pathways, highlighting the drug's extensive metabolism (Horie & Baba, 1979).

Safety And Hazards

3-Phenylpropylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is a combustible liquid and can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-phenyl-N-propylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYERXDHKGZKVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenylpropyl)(propyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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